![molecular formula C18H20N4O2S B12878481 1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-63-4](/img/structure/B12878481.png)
1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a complex organic compound that features a unique structure combining piperidine, pyridine, and pyrrolo[3,2-c]pyridine moieties
Vorbereitungsmethoden
The synthesis of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperidine Moiety: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Attachment of the Pyridin-2-ylsulfonyl Group:
Construction of the Pyrrolo[3,2-c]pyridine Core: The pyrrolo[3,2-c]pyridine core is synthesized through cyclization and condensation reactions.
Final Assembly: The final step involves coupling the piperidine and pyrrolo[3,2-c]pyridine moieties under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in studies related to cellular signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway or altering cellular signaling in a biological study.
Vergleich Mit ähnlichen Verbindungen
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can be compared with similar compounds like:
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-yl)-1H-pyrrolo[3,2-c]pyridine: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-indole:
1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-quinoline: Contains a quinoline core, which may influence its biological activity and material properties.
The uniqueness of 1-(Piperidin-2-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[3,2-c]pyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651024-63-4 |
|---|---|
Molekularformel |
C18H20N4O2S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(piperidin-2-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,18-6-2-4-9-21-18)17-13-22(12-14-5-1-3-8-20-14)16-7-10-19-11-15(16)17/h2,4,6-7,9-11,13-14,20H,1,3,5,8,12H2 |
InChI-Schlüssel |
MTRGGSFXZLGIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CN2C=C(C3=C2C=CN=C3)S(=O)(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
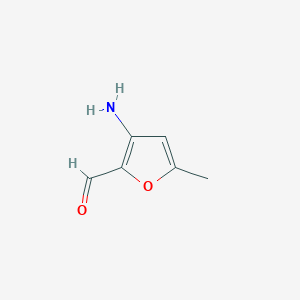
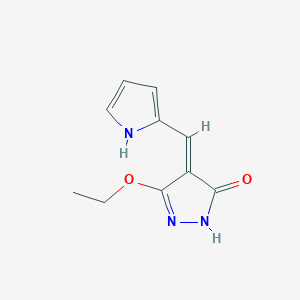
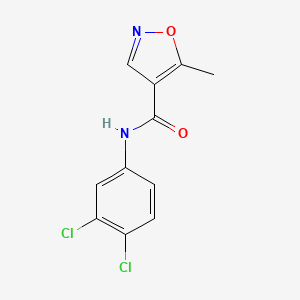
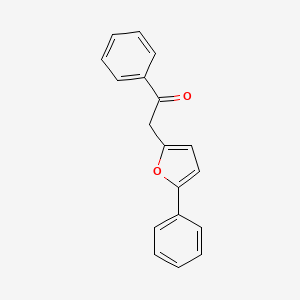


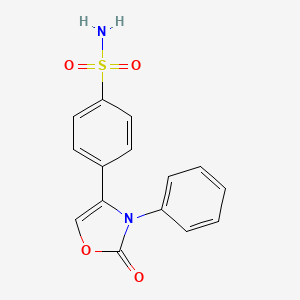

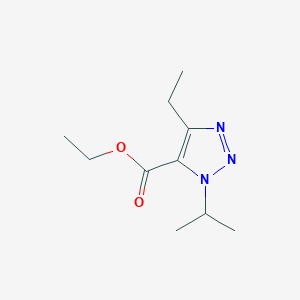
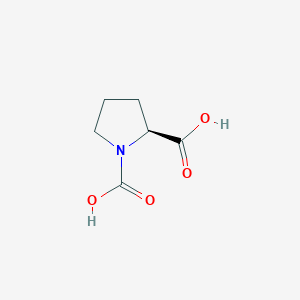
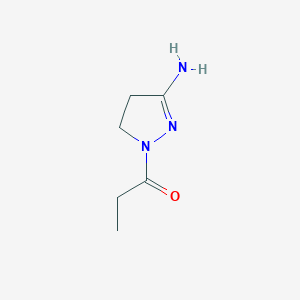
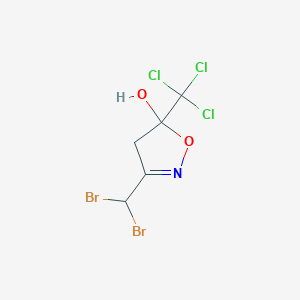
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
